molecular formula C13H23N5O5S2 B6431122 1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-(morpholine-4-sulfonyl)-1,4-diazepane CAS No. 1903538-95-3

1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-(morpholine-4-sulfonyl)-1,4-diazepane

Cat. No.: B6431122
CAS No.: 1903538-95-3
M. Wt: 393.5 g/mol
InChI Key: JVGKEVZVWJHPKL-UHFFFAOYSA-N
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Description

“1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-(morpholine-4-sulfonyl)-1,4-diazepane” is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-(morpholine-4-sulfonyl)-1,4-diazepane” typically involves multi-step organic reactions. The process may start with the preparation of the imidazole and morpholine derivatives, followed by sulfonylation and diazepane ring formation. Common reagents used in these steps include sulfonyl chlorides, bases like triethylamine, and solvents such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions at the imidazole or morpholine rings.

    Reduction: Reduction reactions could target the sulfonyl groups, potentially converting them to sulfides.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the imidazole or morpholine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a lead candidate for drug development due to its unique structural features that allow it to interact with various biological targets. It is particularly relevant in the development of pharmaceuticals aimed at specific enzyme inhibition and receptor modulation.

Case Study:
In a study investigating the inhibition of specific kinases, compounds similar to 1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-(morpholine-4-sulfonyl)-1,4-diazepane exhibited significant activity against cancer cell lines, suggesting its potential as an anticancer agent .

Chemical Biology

The compound can serve as a tool for probing biological pathways. Its sulfonamide and imidazole functionalities allow it to interact with proteins and nucleic acids, making it useful in studies aimed at understanding cellular processes.

Example Application:
Research has utilized similar compounds to study their effects on signaling pathways in cancer cells, demonstrating that they can modulate cell proliferation and apoptosis .

Material Science

Due to its unique chemical structure, this compound may also find applications in the development of new materials, particularly those requiring specific catalytic properties or enhanced thermal stability.

Research Insight:
Studies have indicated that sulfonyl-containing compounds can improve the mechanical properties of polymers when used as additives, enhancing their performance in various industrial applications .

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-(piperidine-4-sulfonyl)-1,4-diazepane
  • 1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-(pyrrolidine-4-sulfonyl)-1,4-diazepane

Uniqueness

The uniqueness of “1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-(morpholine-4-sulfonyl)-1,4-diazepane” lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties compared to similar compounds.

Biological Activity

The compound 1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-(morpholine-4-sulfonyl)-1,4-diazepane , also referred to as S578-0437, is a complex organic molecule with potential biological activity. This article reviews its chemical structure, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C18H23N5O5SC_{18}H_{23}N_{5}O_{5}S, and its structure includes multiple functional groups such as imidazole and morpholine rings, which are known to influence biological activity.

PropertyValue
Molecular FormulaC18H23N5O5S
Molecular Weight383.4889 g/mol
CAS Number1903880-46-5
IUPAC Name4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-N-[(thiophen-2-yl)methyl]-1,4-diazepane-1-carboxamide

The compound's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonyl groups enhance solubility and bioavailability, while the imidazole and morpholine moieties may facilitate binding to specific proteins.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies on related imidazole derivatives suggest potential efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Preliminary data suggest that the compound may have anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways. This mechanism is critical for therapeutic strategies targeting tumor growth .

Study 1: Antimicrobial Efficacy

A study conducted on a series of sulfonamide derivatives revealed that compounds structurally related to S578-0437 demonstrated effective inhibition of bacterial growth. The study utilized a disk diffusion method, showing zones of inhibition against several pathogenic strains.

Study 2: Cytotoxicity in Cancer Cells

In another research project, S578-0437 was tested on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents. Flow cytometry analysis confirmed an increase in early apoptotic cells following treatment with the compound .

Properties

IUPAC Name

4-[[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]sulfonyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N5O5S2/c1-15-11-13(14-12-15)24(19,20)16-3-2-4-17(6-5-16)25(21,22)18-7-9-23-10-8-18/h11-12H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGKEVZVWJHPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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